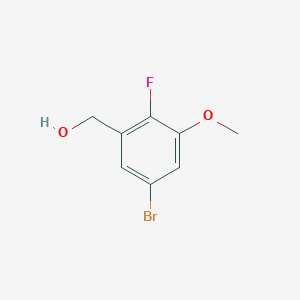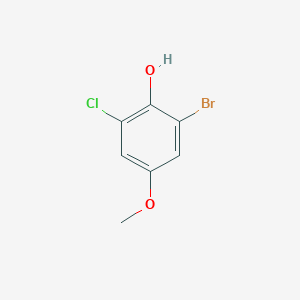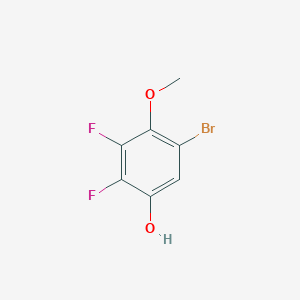
1-Butyl-3-ethylimidazolium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-3-ethylimidazolium bromide is an ionic liquid, a type of salt that remains in a liquid state at relatively low temperatures. It is composed of a 1-butyl-3-ethylimidazolium cation and a bromide anion. This compound is known for its unique physicochemical properties, such as low volatility, high thermal stability, and excellent solubility in various solvents .
作用机制
Target of Action
1-Butyl-3-ethylimidazolium bromide is an ionic liquid that has been shown to interact with proteins . In particular, it has been found to have effects on α-chymotrypsin, a key enzyme involved in protein digestion .
Mode of Action
The compound interacts with its targets through electrostatic interactions . It has been observed that this compound can offset the deleterious action of 1-butyl-3-methylimidazolium iodide on α-chymotrypsin at lower concentrations . At higher concentrations, its stabilizing action turns into a deleterious action .
Biochemical Pathways
It is known that the compound can influence the structure and function of proteins, potentially affecting various biochemical pathways that these proteins are involved in .
Pharmacokinetics
It has been noted that the compound has a lower melting point, lower viscosity, and higher conductivity compared to 1-butyl-3-methylimidazolium bromide . These properties could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is its impact on protein structure and function. At lower concentrations, it can offset the deleterious action of other compounds on proteins, while at higher concentrations, it can have a destabilizing effect .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s effects on proteins can vary depending on the concentration of the compound . Additionally, the compound’s properties, such as its melting point, viscosity, and conductivity, can be influenced by temperature .
生化分析
Biochemical Properties
It has been observed that the ethyl group on the N3 imidazolium atom leads to considerably weaker hydration of the 1-Butyl-3-ethylimidazolium cation compared to 1-butyl-3-methylimidazolium cation . This suggests that 1-Butyl-3-ethylimidazolium bromide may interact differently with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is proposed that the properties of this compound are related to the cation-anion interactions within ionic liquids
Temporal Effects in Laboratory Settings
It has been observed that this compound has a lower viscosity and higher conductivity compared to 1-butyl-3-methylimidazolium based ionic liquid , which may influence its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
准备方法
Synthetic Routes and Reaction Conditions
1-Butyl-3-ethylimidazolium bromide can be synthesized through a quaternization reaction. The process involves reacting 1-ethylimidazole with 1-bromobutane under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or acetone, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
1-Butyl-3-ethylimidazolium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide anion can be substituted with other anions through ion exchange reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Complexation: It can form complexes with metal ions, which can be useful in catalysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver salts of the desired anion (e.g., silver nitrate for nitrate substitution).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Complexation: Metal salts like copper sulfate or nickel chloride are used to form complexes.
Major Products Formed
Substitution Reactions: The major products are ionic liquids with different anions.
Oxidation and Reduction: The products depend on the specific redox reaction but can include various oxidized or reduced forms of the compound.
Complexation: Metal complexes with unique catalytic properties.
科学研究应用
1-Butyl-3-ethylimidazolium bromide has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
- 1-Butyl-3-methylimidazolium bromide
- 1-Ethyl-3-methylimidazolium bromide
- 1-Octyl-3-butylimidazolium bromide
Comparison
1-Butyl-3-ethylimidazolium bromide is unique due to its lower melting point, lower viscosity, and higher conductivity compared to 1-butyl-3-methylimidazolium bromide. These properties make it more suitable for applications requiring high ionic mobility and low viscosity .
属性
IUPAC Name |
1-butyl-3-ethylimidazol-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h7-9H,3-6H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMVBZHUKCWZHH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1=CN(C=C1)CC.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)



![1-[(Tert-butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)



